

Spectroscopic data and analysis of Diflufenican (NMR, IR, Mass Spec)

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Spectroscopic Analysis of Diflufenican: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in various crops. [1] Its chemical formula is C₁₉H₁₁F₅N₂O₂ and the IUPAC name is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[2] The molecular weight of **Diflufenican** is 394.3 g/mol . A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in agrochemical formulations and environmental samples. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Diflufenican**, along with experimental protocols for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diflufenican**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.45	d	1H	Pyridine-H
8.20	d	1H	Pyridine-H
7.95	m	1H	Phenyl-H
7.60	m	1H	Phenoxy-H
7.50	m	1H	Phenoxy-H
7.35	m	1H	Phenyl-H
7.25	m	1H	Phenoxy-H
7.15	dd	1H	Pyridine-H
7.05	m	1H	Phenyl-H
6.90	m	1H	Phenoxy-H

Note: This is a representative ¹H NMR data table based on the structure of **Diflufenican**. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment	
164.5	C=O (Amide)	
160.0 (dd)	C-F (Phenyl)	
157.5 (dd)	C-F (Phenyl)	
155.0	C-O (Pyridine)	
152.0	C-O (Phenoxy)	
141.0	C (Pyridine)	
133.0 (d)	C-CF₃ (Phenoxy)	
131.0	CH (Pyridine)	
130.0	CH (Phenoxy)	
128.0	CH (Phenyl)	
125.0 (q)	CF₃	
123.0	CH (Phenoxy)	
120.0	C (Pyridine)	
118.0	CH (Phenoxy)	
115.0	CH (Phenoxy)	
112.0 (dd)	CH (Phenyl)	
105.0 (t)	CH (Phenyl)	

Note: This is a representative 13 C NMR data table based on publicly available spectra and the structure of **Diflufenican**.[2] Actual chemical shifts and multiplicities (d = doublet, t = triplet, q = quartet, dd = doublet of doublets) may vary.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H Stretch (Amide)
3000 - 3100	Medium	Aromatic C-H Stretch
1650 - 1680	Strong	C=O Stretch (Amide)
1580 - 1620	Strong	C=C Stretch (Aromatic)
1200 - 1300	Strong	C-O Stretch (Ether)
1100 - 1200	Strong	C-F Stretch
1000 - 1100	Strong	C-N Stretch

Note: This table represents typical IR absorption bands for the functional groups present in **Diflufenican**.[3][4]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
394	100	[M] ⁺ (Molecular Ion)
249	80	[M - C ₇ H ₄ F ₃ O] ⁺
145	60	[C7H4F3O]+
129	40	[C ₆ H ₃ F ₂ N] ⁺
127	50	[C ₆ H ₄ F ₂] ⁺

Note: This is a representative mass fragmentation pattern for **Diflufenican** under Electron Ionization (EI). The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols NMR Spectroscopy

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of Diflufenican.[5]



- For ¹³C NMR, accurately weigh 50-100 mg of **Diflufenican**.[5]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[5][6]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.[5]
- Filter the solution if any particulate matter is present.
- Instrument Parameters (Example for a 500 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
 - 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more (due to lower natural abundance).
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).



- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of solid **Diflutenican** powder directly onto the ATR crystal.[4]
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000-400 cm⁻¹.[7]
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (LC-MS/MS)

Sample Preparation (QuEChERS Method):



- This method is suitable for extracting pesticides from complex matrices like soil or food.[8]
 [9]
- Homogenize the sample (e.g., 10 g).
- Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl) and shake vigorously.[8]
- Centrifuge the sample to separate the layers.
- Take an aliquot of the acetonitrile supernatant for cleanup.[8]
- Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18) to remove interferences.
- Centrifuge again and collect the supernatant for analysis.
- LC-MS/MS Instrument Parameters (Example):
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
 - Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[10][11]
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.
 - Precursor Ion (for MRM): m/z 395.1 [M+H]+.



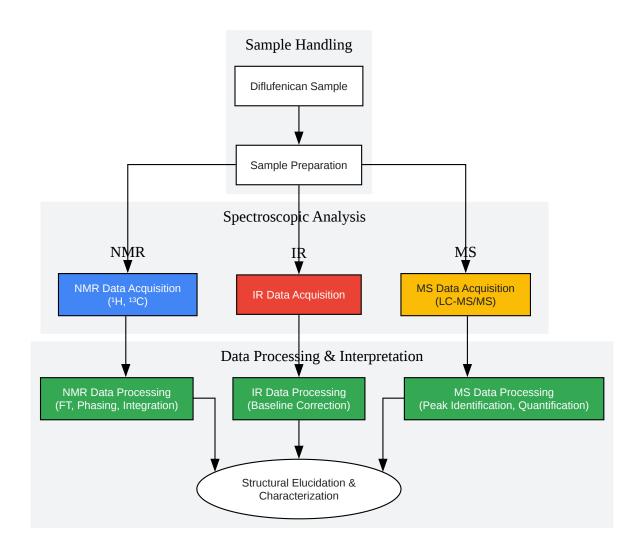
 Collision Energy: Optimized for the specific instrument and precursor ion to generate characteristic product ions.

• Data Processing:

- Identify the peak corresponding to **Diflufenican** based on its retention time and specific mass transitions (in MRM mode).
- For quantitative analysis, generate a calibration curve using standards of known concentrations.

Visualization of Spectroscopic Analysis Workflow





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Caption: General workflow for the spectroscopic analysis of **Diflufenican**.

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